Cas no 2171269-13-7 ((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

(1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid
- (1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid
- 2171242-45-6
- 2172091-28-8
- 3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid
- EN300-1531544
- (1r,3r)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid
- EN300-1545494
- 2171269-13-7
- EN300-1531269
-
- インチ: 1S/C27H23ClN2O5/c28-23-10-9-15(25(31)29-17-11-16(12-17)26(32)33)13-24(23)30-27(34)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,16-17,22H,11-12,14H2,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: WBHFRLRELURVOA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(=O)O)C1)=O
計算された属性
- せいみつぶんしりょう: 490.1295495g/mol
- どういたいしつりょう: 490.1295495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 780
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 105Ų
(1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1531544-0.25g |
(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |
2171269-13-7 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1531544-0.5g |
(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |
2171269-13-7 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1531544-1.0g |
(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |
2171269-13-7 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1531544-100mg |
(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |
2171269-13-7 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1531544-500mg |
(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |
2171269-13-7 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1531544-5000mg |
(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |
2171269-13-7 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1531544-2.5g |
(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |
2171269-13-7 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1531544-250mg |
(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |
2171269-13-7 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1531544-1000mg |
(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |
2171269-13-7 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1531544-0.05g |
(1s,3s)-3-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzamido]cyclobutane-1-carboxylic acid |
2171269-13-7 | 0.05g |
$2829.0 | 2023-07-10 |
(1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid 関連文献
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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5. Back matter
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
(1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acidに関する追加情報
Introduction to (1S,3S)-3-4-Chloro-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic Acid (CAS No. 2171269-13-7)
(1S,3S)-3-4-Chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid, CAS No. 2171269-13-7) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their intricate stereochemistry and potential biological activity. The unique structural features of this molecule, including its cyclobutane ring and the presence of multiple functional groups, make it a promising candidate for further investigation in drug discovery.
The chemical structure of (1S,3S)-3-4-Chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid is characterized by a chiral cyclobutane core, which is flanked by an amide group and a chloro-substituted benzamide moiety. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its complexity and potential utility in medicinal chemistry. This combination of structural elements suggests that the compound may exhibit a range of biological activities, making it an attractive target for further exploration.
In recent years, there has been growing interest in the development of novel compounds with complex stereochemistry, as such molecules often exhibit enhanced binding affinity and selectivity towards biological targets. The stereochemistry of (1S,3S)-3-4-Chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid is particularly noteworthy, as the (1S,3S) configuration imparts a specific three-dimensional shape that may be critical for its interaction with biological receptors.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The amide and benzamide functional groups are known to be important pharmacophores in many drugs, capable of forming hydrogen bonds with biological targets. Additionally, the fluorenylmethoxycarbonyl group is often used in peptide synthesis and can serve as a protecting group for amino acids. This makes (1S,3S)-3-4-Chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid a versatile building block for the synthesis of more complex molecules.
The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. The use of chiral auxiliaries and catalysts has been particularly important in ensuring the correct stereochemistry during the synthesis process. This underscores the importance of careful planning and execution in the development of novel pharmaceuticals.
Recent studies have begun to explore the potential biological activities of (1S,3S)-3-4-Chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid. Preliminary experiments have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors associated with various diseases. For instance, its structural motif resembles known bioactive molecules that target pathways involved in cancer and inflammation. These findings are particularly exciting as they highlight the compound's potential as a lead molecule for drug discovery.
The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques have been employed to predict how (1S,3S)-3-4-Chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid interacts with biological targets at the atomic level. These simulations have provided valuable insights into its binding mode and have helped guide the design of more potent derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
The future prospects for (1S,3S)-3-4-Chloro-3-{((9H-fluoreninyl)methoxycarbonyl}amino)benzamidocyclobutane-la carboxylic acid are promising. As our understanding of biological systems continues to grow, so does our ability to design molecules that can modulate these systems effectively. The unique structural features of this compound make it a valuable tool for researchers exploring new therapeutic strategies. Whether it ultimately leads to the development of new drugs remains to be seen, but its potential is undeniable.
In conclusion, (1S,3S)-3-(4-Chloro)-( {((9H-fluorenylmethoxycarbonyl}a minobenz amidoc yclobutanecarboxylic acid, CAS No. 2171269137), represents an exciting advancement in pharmaceutical chemistry. Its complex structure and promising biological activity make it a compelling candidate for further research. As scientists continue to unravel the mysteries of life at the molecular level, compounds like this one will play an increasingly important role in shaping the future of medicine.
2171269-13-7 ((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid) 関連製品
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